molecular formula C6H3Cl2NO2 B576063 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) CAS No. 175277-81-3

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI)

Katalognummer: B576063
CAS-Nummer: 175277-81-3
Molekulargewicht: 192.00 g/mol
InChI-Schlüssel: SXCSSXXDORTUBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is a chemical compound with the molecular formula C6H3Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carbonyl chloride group attached to the pyridine ring, along with a chlorine atom and an oxo group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) typically involves the chlorination of 3-pyridinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include heating the mixture under reflux to facilitate the formation of the carbonyl chloride group. The general reaction can be represented as follows:

C6H4NO2+SOCl2C6H3Cl2NO2+SO2+HCl\text{C6H4NO2} + \text{SOCl2} \rightarrow \text{C6H3Cl2NO2} + \text{SO2} + \text{HCl} C6H4NO2+SOCl2→C6H3Cl2NO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of starting materials to the desired product. The reaction is monitored for temperature, pressure, and reactant concentrations to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 3-pyridinecarboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form 3-pyridinecarboxaldehyde or 3-pyridinemethanol under appropriate conditions.

Common Reagents and Conditions

    Amines: Used in substitution reactions to form amides.

    Alcohols: Used in substitution reactions to form esters.

    Thiols: Used in substitution reactions to form thioesters.

    Water or Aqueous Base: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

    3-Pyridinecarboxylic Acid: Formed from hydrolysis.

    3-Pyridinecarboxaldehyde or 3-Pyridinemethanol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: In the synthesis of biologically active compounds for research in drug discovery and development.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Pyridinecarboxylic Acid: Similar structure but lacks the carbonyl chloride group.

    3-Pyridinecarboxaldehyde: Similar structure but has an aldehyde group instead of the carbonyl chloride group.

    3-Pyridinemethanol: Similar structure but has a hydroxymethyl group instead of the carbonyl chloride group.

Uniqueness

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI) is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable reagent for the preparation of various derivatives and intermediates in organic chemistry.

Eigenschaften

CAS-Nummer

175277-81-3

Molekularformel

C6H3Cl2NO2

Molekulargewicht

192.00 g/mol

IUPAC-Name

5-chloro-2-oxo-1H-pyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-4(5(8)10)6(11)9-2-3/h1-2H,(H,9,11)

InChI-Schlüssel

SXCSSXXDORTUBB-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1Cl)C(=O)Cl

Kanonische SMILES

C1=C(C(=O)NC=C1Cl)C(=O)Cl

Synonyme

3-Pyridinecarbonylchloride,5-chloro-1,2-dihydro-2-oxo-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.